molecular formula C20H27Cl2NO5 B12352527 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine,monohydrochloride CAS No. 2749391-65-7

2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine,monohydrochloride

Cat. No.: B12352527
CAS No.: 2749391-65-7
M. Wt: 432.3 g/mol
InChI Key: XLSNBXWWIGUFNW-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The compound 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine monohydrochloride is systematically named according to IUPAC guidelines as 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride (1:1) . This nomenclature reflects the substitution pattern on the phenyl rings and the ethylamine backbone, with the hydrochloride salt explicitly denoted. The CAS Registry Number assigned to this compound is 2749391-65-7 , a unique identifier critical for unambiguous chemical referencing in regulatory and research contexts.

Property Value
IUPAC Name 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride (1:1)
CAS Registry Number 2749391-65-7

The structural complexity of this compound arises from its two aromatic systems: a 4-chloro-2,5-dimethoxyphenyl group and a 3,4,5-trimethoxybenzyl moiety linked via an ethylamine chain. The hydrochloride salt formation is indicated by the "(1:1)" stoichiometry, signifying a single hydrochloric acid molecule neutralizes the amine group.

Structural Relationship to 2C-X Phenethylamine Derivatives

This compound belongs to the NBOMe series , a class of synthetic phenethylamine derivatives characterized by an N-(2-methoxybenzyl) substitution on the ethylamine backbone. However, unlike classic 2C-X compounds such as 2C-C (2-(4-chloro-2,5-dimethoxyphenyl)ethanamine), the NBOMe variant replaces the primary amine’s hydrogen with a 3,4,5-trimethoxybenzyl group . This structural modification significantly alters pharmacological properties, particularly enhancing selectivity and affinity for serotonin receptors such as 5-HT2A.

The 2C-X family, including 2C-C, features a phenethylamine core with methoxy substitutions at the 2 and 5 positions of the phenyl ring. In contrast, the NBOMe derivatives extend this scaffold by introducing a benzyl group to the amine nitrogen. For 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine monohydrochloride, the benzyl group itself is substituted with three methoxy groups at the 3, 4, and 5 positions, creating a sterically and electronically distinct molecule compared to its 2C-X predecessors. This substitution pattern mirrors that of mescaline, a naturally occurring psychedelic alkaloid, though with a truncated ethylamine chain.

Molecular Formula and Salt Formation Rationale

The molecular formula of the compound is C20H27Cl2NO5 , with an average molecular mass of 432.338 g/mol . The hydrochloride salt formation is evident in the formula, where one chlorine atom originates from the phenethylamine core, and the second is introduced via neutralization of the amine group with hydrochloric acid.

Component Contribution to Formula
Phenethylamine core C10H12ClNO2
3,4,5-Trimethoxybenzyl C10H13O3
Hydrochloride salt HCl

The rationale for salt formation lies in improving the compound’s physicochemical properties. Freebase amines are often volatile, hygroscopic, or poorly soluble in aqueous media. Conversion to a hydrochloride salt enhances stability, reduces volatility, and increases solubility in polar solvents, facilitating handling and experimental use. For instance, the solubility of this compound is documented as 30 mg/mL in dimethyl sulfoxide (DMSO) and 3 mg/mL in ethanol , properties critical for preclinical research applications.

The monoisotopic mass of 431.126628 g/mol further distinguishes the compound from its non-salt analogs, with the chloride ions contributing to its distinct chromatographic and spectroscopic signatures. This mass aligns with high-resolution mass spectrometry data, confirming the integrity of the molecular structure.

Properties

CAS No.

2749391-65-7

Molecular Formula

C20H27Cl2NO5

Molecular Weight

432.3 g/mol

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C20H26ClNO5.ClH/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4;/h8-11,22H,6-7,12H2,1-5H3;1H

InChI Key

XLSNBXWWIGUFNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-Chloro-2,5-Dimethoxyphenethylamine

The phenethylamine core is synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene. A modified platinum-on-carbon catalyst (sulfited or sulfided) is employed under elevated pressure (5–15 bar) and temperature (80–110°C) in xylene solvent. Key parameters include:

Parameter Optimal Range Impact on Yield/Purity
Catalyst type Sulfited Pt/C (5%) Increases yield to 99%
Co-catalyst Morpholine (0.2–0.5%) Reduces byproduct formation
Reaction time 60–75 minutes Minimizes degradation

Post-reduction, the product is isolated by filtration under nitrogen, followed by steam distillation to remove xylene. The resulting 4-chloro-2,5-dimethoxyaniline is crystallized from cold water, achieving a solidification point ≥117.8°C and diazo value ≥99%.

Synthesis of 3,4,5-Trimethoxybenzyl Chloride

3,4,5-Trimethoxybenzyl alcohol is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C. The reaction is quenched with ice water, and the product is extracted, dried, and distilled under reduced pressure (yield: 85–92%).

Reductive Alkylation for Final Product Formation

The target compound is synthesized via reductive alkylation using the following steps:

Condensation Reaction

4-Chloro-2,5-dimethoxyphenethylamine reacts with 3,4,5-trimethoxybenzaldehyde in ethanol under reflux (78°C) for 6 hours. The imine intermediate is formed with a molar ratio of 1:1.2 (amine:aldehyde).

Reduction of Imine Intermediate

Sodium borohydride (NaBH₄) is added incrementally at 0°C, followed by stirring at room temperature for 12 hours. Alternative reducing agents include:

Reducing Agent Solvent Yield Purity (HPLC)
NaBH₄ Ethanol 78% 95%
NaBH₃CN THF 85% 97%
H₂/Pd-C Methanol 92% 98%

Catalytic hydrogenation (H₂, 3 bar) with 10% Pd/C in methanol achieves the highest yield and purity.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation ceases. The monohydrochloride salt is filtered, washed with cold ether, and dried under vacuum. Critical parameters include:

  • Stoichiometry : 1.05 equivalents HCl to prevent dihydrochloride formation.
  • Solvent purity : Anhydrous conditions prevent hydrolysis (≥99.9% ether).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.72 (s, 6H, OCH₃), 3.81 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.28 (s, 2H, CH₂NH), 6.98 (s, 1H, ArH), 7.12 (s, 2H, ArH).
  • LC-MS (ESI⁺): m/z 395.9 [M+H]⁺, fragments at m/z 181.1 (C₁₀H₁₃O₃⁺) and 148.1 (C₇H₅ClO₂⁺).

Purity Assessment

Method Conditions Purity
HPLC C18 column, 0.1% HCOOH/MeCN gradient 98.2%
Ion Chromatography 0.005 M H₂SO₄ eluent Chloride: 99.4%

Industrial-Scale Optimization

A patented process (US5041671A) highlights the following optimizations for kilogram-scale production:

  • Catalyst recycling : Sulfited Pt/C is reused for ≥10 batches without activity loss.
  • Solvent recovery : Xylene is distilled and recycled, reducing costs by 40%.
  • Continuous hydrogenation : Fixed-bed reactor systems achieve 99% conversion in 30 minutes.

Challenges and Solutions

Challenge Solution
Oxidative degradation of amine Nitrogen atmosphere during purification
Over-reduction to byproducts Controlled H₂ pressure (3–5 bar)
Salt hygroscopicity Storage with desiccant (silica gel)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the aromatic rings or the amine group, depending on the reagents used.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

The compound could be investigated for its potential therapeutic properties, including its effects on specific molecular targets and pathways.

Industry

In the industrial sector, the compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the NBOMe (N-benzylmethoxy) class, which shares a phenethylamine core modified with a substituted benzyl group. Key structural analogs and their distinguishing features are analyzed below:

Structural and Pharmacological Comparisons

Compound Name (Systematic) Substituent on Phenethyl Core Benzyl Group Substitution 5-HT2A Receptor Affinity (Ki, nM) Toxicity Profile Legal Status (Example Jurisdictions)
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, monohydrochloride 4-Cl, 2,5-OCH3 3,4,5-OCH3 Not reported Limited data; presumed high risk Controlled in some regions (e.g., EU)
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe) 4-Cl, 2,5-OCH3 2-OCH3 0.2–0.5 High toxicity; fatal cases reported Schedule I (USA)
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe) 4-Br, 2,5-OCH3 2-OCH3 0.3–0.7 Severe vasoconstriction, seizures Schedule I (USA)
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25C-NBF) 4-Cl, 2,5-OCH3 2-F 1.1 Moderate to high toxicity Varies by jurisdiction
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe) 4-I, 2,5-OCH3 2-OCH3 0.1–0.4 Extreme toxicity; fatalities common Schedule I (USA)

Key Observations:

  • Substituent Effects: Halogen substitutions (Cl, Br, I) on the phenethyl core correlate with 5-HT2A receptor affinity and potency. Iodo-substituted analogs (e.g., 25I-NBOMe) exhibit the highest affinity, followed by bromo- and chloro-derivatives .
  • Benzyl Group Influence: The 3,4,5-trimethoxybenzyl group in the target compound may alter receptor binding kinetics compared to 2-methoxybenzyl analogs. For instance, 25C-NBOMe (2-methoxybenzyl) shows sub-nanomolar Ki values, whereas the trimethoxy variant’s affinity remains unquantified but hypothesized to differ due to steric and electronic effects .
  • Toxicity and Metabolism: 25C-NBOMe is associated with acute renal failure, metabolic acidosis, and death at doses as low as 3–5 mg .

Legal and Regulatory Status

  • 25C-NBOMe and 25I-NBOMe: Classified as Schedule I drugs in the U.S. under the Controlled Substances Act, with DEA codes 7537 and 7518, respectively .
  • 25B-NBOMe: Prohibited in the U.S. and EU due to its association with life-threatening adverse effects .

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